3-(2-Phenoxyethyl)quinazolin-4-one
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Overview
Description
3-(2-Phenoxyethyl)quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. These compounds have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenoxyethyl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method involves the reaction of 2-aminobenzamide with 2-phenoxyacetaldehyde in the presence of a catalyst such as acetic acid under reflux conditions . Another approach utilizes microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs green chemistry approaches to minimize environmental impact. For example, the use of deep eutectic solvents and microwave irradiation has been reported to enhance the efficiency and sustainability of the synthesis process . Additionally, visible light-induced condensation cyclization methods have been developed to further streamline the production of these compounds .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenoxyethyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazolinone scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-(2-Phenoxyethyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system . Additionally, molecular docking studies suggest that the compound binds to the transcriptional regulator PqsR, thereby disrupting bacterial communication and virulence .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-(4-chlorophenyl)quinazolin-4-one: Exhibits potent antimicrobial activity against Staphylococcus aureus.
2-Methyl-3-substituted-quinazolin-4-one: Known for its antioxidant properties.
4-Phenoxy-quinazoline: Demonstrates significant anticancer activity.
Uniqueness
3-(2-Phenoxyethyl)quinazolin-4-one stands out due to its broad-spectrum antimicrobial activity and its ability to inhibit biofilm formation without inducing bacterial resistance. This makes it a promising candidate for the development of new antimicrobial agents .
Properties
IUPAC Name |
3-(2-phenoxyethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16-14-8-4-5-9-15(14)17-12-18(16)10-11-20-13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSJYNKZTOBMTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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